molecular formula C10H10OS B15201926 1-(Benzo[b]thiophen-7-yl)ethan-1-ol

1-(Benzo[b]thiophen-7-yl)ethan-1-ol

Katalognummer: B15201926
Molekulargewicht: 178.25 g/mol
InChI-Schlüssel: ZTNIODIJPBYBRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[b]thiophen-7-yl)ethan-1-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Benzo[b]thiophen-7-yl)ethan-1-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-(Benzo[b]thiophen-7-yl)ethan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzo[b]thiophen-7-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(Benzo[b]thiophen-7-yl)ethan-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: As mentioned earlier, the compound can be synthesized through the reduction of 1-(Benzo[b]thiophen-7-yl)ethan-1-one.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.

    Substitution: Various reagents depending on the desired functional group substitution.

Major Products:

    Oxidation: 1-(Benzo[b]thiophen-7-yl)ethan-1-one.

    Reduction: this compound.

    Substitution: Products vary based on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-(Benzo[b]thiophen-7-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex benzothiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active benzothiophenes.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 1-(Benzo[b]thiophen-7-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

1-(Benzo[b]thiophen-7-yl)ethan-1-ol can be compared with other similar compounds, such as:

    2-Acetylbenzothiophene: Another benzothiophene derivative with a ketone functional group instead of a hydroxyl group.

    3-Acetylthiophene: A thiophene derivative with an acetyl group at the third position.

    2-Bromobenzothiophene: A benzothiophene derivative with a bromine atom at the second position.

Uniqueness: this compound is unique due to the presence of a hydroxyl group at the ethan-1-ol position, which imparts distinct chemical and biological properties compared to other benzothiophene derivatives.

Eigenschaften

Molekularformel

C10H10OS

Molekulargewicht

178.25 g/mol

IUPAC-Name

1-(1-benzothiophen-7-yl)ethanol

InChI

InChI=1S/C10H10OS/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-7,11H,1H3

InChI-Schlüssel

ZTNIODIJPBYBRS-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC2=C1SC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.